molecular formula C7H14O2S B6600856 4,4-dimethoxythiane CAS No. 61477-16-5

4,4-dimethoxythiane

Cat. No.: B6600856
CAS No.: 61477-16-5
M. Wt: 162.25 g/mol
InChI Key: ZZGIVFQQUQLVCW-UHFFFAOYSA-N
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Description

4,4-Dimethoxythiane is an organic compound characterized by a six-membered ring containing sulfur and two methoxy groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethoxythiane typically involves the reaction of thiane with methanol in the presence of an acid catalyst. One common method is the acid-catalyzed methoxylation of thiane, where thiane is treated with methanol and a strong acid like sulfuric acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes methoxylation to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of zeolite catalysts, such as SAPO-34, has been explored to achieve high selectivity and conversion rates . These catalysts help in limiting side reactions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxythiane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound to thiane or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiane and its derivatives.

    Substitution: Various substituted thiane derivatives.

Scientific Research Applications

4,4-Dimethoxythiane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-dimethoxythiane involves its interaction with molecular targets through its methoxy groups and sulfur atom. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

    Dimethoxyethane: A colorless, aprotic ether used as a solvent in batteries and coordination chemistry.

    4,4-Dimethoxyoxane: Another ether with similar structural features but different reactivity and applications.

Uniqueness: 4,4-Dimethoxythiane is unique due to the presence of a sulfur atom in its ring structure, which imparts distinct chemical properties and reactivity compared to other ethers. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

4,4-dimethoxythiane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGIVFQQUQLVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tetrahydro-(4H)-thiopyran-4-one (15.0 g, 129 mmol), trimethyl orthoformate (28.3 mL, 258 mmol) and para-toluenesulfonic acid monohydrate (67 mg, 0.35 mmol) in methanol (40 mL) was refluxed for 1 hour. The reaction mixture was cooled to room temperature, 1 M NaOMe (0.35 mL, 0.35 mmol) was added and excess methanol and trimethyl orthoformate was removed by distillation (atmospheric pressure). Further distillation under reduced pressure afforded 4,4-dimethoxytetrahydro-(4H)-thiopyran (20.7 g, 99%). 1H NMR (DMSO) δ 3.07 (s, 6H), 2.56 (m, 4H), 1.84 (m, 4H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
67 mg
Type
catalyst
Reaction Step One
Name
NaOMe
Quantity
0.35 mL
Type
catalyst
Reaction Step Two

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